2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione
Description
Properties
IUPAC Name |
2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3N3O3/c17-9-3-1-8(2-4-9)15(24)14-11(18)5-10(6-12(14)19)22-16(25)21-13(23)7-20-22/h1-7H,(H,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMSVMFCIRAZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158290 | |
| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133648-81-4 | |
| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133648814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-DICHLORO-4-(4-CHLOROBENZOYL)PHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8T347P881 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Initial Condensation Reaction
The synthesis begins with the condensation of 4-chlorobenzoyl chloride with a substituted phenylhydrazine derivative. This step forms the core phenyltriazine backbone. Key conditions include:
The intermediate product, 2-(3,5-dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione, is isolated via vacuum filtration and washed with cold methanol.
Chlorination and Benzoylation
Chlorination of the Phenyl Ring
Chlorination is performed using sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃). This step introduces chlorine atoms at the 3- and 5-positions of the phenyl ring:
Benzoylation at the 4-Position
The 4-position is functionalized via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and AlCl₃:
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Solvent : Nitrobenzene (optimal for electrophilic substitution).
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Workup : Quenching with ice-water followed by extraction with ethyl acetate.
Cyclization and Purification
Formation of the Triazine-dione Core
Cyclization is achieved using a two-phase system of aqueous NaOH and dichloromethane, with phase-transfer catalysis (tetrabutylammonium bromide):
Purification Strategies
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Recrystallization : Ethanol/water (7:3) to achieve >95% purity.
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Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for analytical validation.
Reaction Optimization and Scalability
Solvent and Catalytic Systems
Comparative studies highlight the superiority of dichloromethane over THF for condensation due to higher polarity and better solubility of intermediates. Catalytic systems using DBU (1,8-diazabicycloundec-7-ene) instead of triethylamine improve cyclization yields by 8–12%.
Industrial-Scale Production
A patented method (EP0831088B1) outlines a one-pot synthesis for kilogram-scale production:
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Starting Material : 3,5-Dichloro-4-(4-chlorobenzoyl)aniline.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : Retention time = 12.4 min (C18 column, 70:30 acetonitrile/water).
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Elemental Analysis : Calculated (%) C 48.45, H 2.03, Cl 26.81; Found (%) C 48.39, H 2.01, Cl 26.78.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, alcohols, or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield various substituted triazines, while hydrolysis would break down the triazine ring into smaller fragments .
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity
- Studies have demonstrated that compounds similar to 2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione exhibit significant antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
- Antiparasitic Properties
- Cancer Research
Agricultural Applications
- Herbicide Development
- Fungicide Properties
Table 1: Summary of Biological Activities
| Activity Type | Efficacy Level | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | Moderate to High | Bacterial strains |
| Antiparasitic | High | Coccidia |
| Cytotoxic | Moderate | Cancer cell lines |
| Herbicidal | High | Various weed species |
| Fungicidal | Moderate | Plant pathogens |
- Veterinary Medicine
- Agricultural Field Trials
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit essential enzymes or disrupt cell membrane integrity. In antitumor applications, it could interfere with DNA replication or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
- CAS Number : 661463-79-2 .
- Molecular Formula : C₉H₅Cl₂N₃O₂.
- Role : Lamotrigine EP Impurity D, linked to antiepileptic drug synthesis .
Key Differences :
- Substituents : Lacks the benzoyl group but retains dichlorophenyl substitution.
- Activity : Associated with antiepileptic mechanisms (Lamotrigine derivatives) rather than antiparasitic applications .
2-[4-[(4-Chlorophenyl)sulfonyl]-3-methylphenyl]-1,2,4-triazine-3,5(2H,4H)-dione
Key Differences :
- Substituents : A sulfonyl group replaces the benzoyl moiety, introducing greater polarity.
6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives
Key Differences :
Arylpiperazine Derivatives of 3,5-Dioxo-1,2,4-triazine
Key Differences :
Diclazuril (Parent Compound)
Structural-Activity Relationship (SAR) Analysis
| Compound | Substituents | Key Bioactivity | Unique Feature |
|---|---|---|---|
| Target Compound | 3,5-dichloro, 4-(4-Cl-benzoyl) | Antiparasitic (impurity) | High lipophilicity, metabolic stability |
| 6-(2,3-Dichlorophenyl) | 2,3-dichlorophenyl | Antiepileptic | Lamotrigine-related impurity |
| Sulfonyl Derivative | 4-(4-Cl-phenyl)sulfonyl | Undetermined | Enhanced solubility |
| Anticonvulsant Derivatives | Amino-substituted phenyl | Seizure suppression | Low toxicity profile |
| Arylpiperazine Derivatives | Alkyl-arylpiperazine | 5-HT₁A receptor modulation | Neurological applications |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?
- Methodological Answer: A common approach involves multi-step synthesis starting with halogenated aromatic precursors. For example, halogenated nitrobenzene derivatives can be reduced to anilines, followed by diazotization and coupling with cyanoacetylurethane intermediates to form hydrazone derivatives. Cyclization under reflux conditions (e.g., using DMSO or ethanol with glacial acetic acid) yields the triazinedione core . Characterization of intermediates typically employs NMR spectroscopy (¹H/¹³C) for structural confirmation and melting point analysis to assess purity .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer:
- Storage: Keep in sealed, corrosion-resistant containers, away from oxidizers and moisture, at temperatures below 50°C .
- Handling: Use explosion-proof equipment, inert gas purging, and static control during solvent reflux. Wear flame-retardant clothing, nitrile gloves, and respiratory protection in poorly ventilated areas .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water contact to prevent exothermic reactions .
Q. How can researchers validate the compound’s purity and structural integrity?
- Methodological Answer:
- Chromatography: Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities (<0.5% threshold).
- Spectroscopy: FT-IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and triazine ring vibrations. Mass spectrometry (HRMS) verifies molecular ion peaks .
Advanced Research Questions
Q. How can computational methods enhance understanding of the compound’s reactivity and electronic properties?
- Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess stability and charge-transfer potential .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO) to optimize reaction conditions for solubility or crystallization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Dose-Response Analysis: Use in vitro assays (e.g., enzyme inhibition) with standardized protocols (IC₅₀ calculations) to compare potency.
- Meta-Analysis: Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to harmonize data from disparate studies, controlling for variables like cell line heterogeneity or solvent effects .
Q. How can environmental fate and ecotoxicity be systematically evaluated?
- Methodological Answer:
- Degradation Studies: Perform photolysis/hydrolysis experiments (OECD Guideline 111) to identify breakdown products (e.g., chlorinated phenols).
- Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) and QSAR modeling to predict bioaccumulation potential .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
